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Compound of Interest

Compound Name: Cyclo(Tyr-Gly)

Cat. No.: B15588198 Get Quote

Introduction

Cyclo(Tyr-Gly), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of

molecules, has emerged as a compound of interest in the scientific community due to its

potential therapeutic applications. As naturally occurring secondary metabolites found in a

variety of organisms, including bacteria, fungi, and marine actinomycetes, cyclic dipeptides

represent a structurally diverse and biologically active class of compounds.[1] Their inherent

properties, such as a constrained conformational structure, enhanced stability against

proteolysis, and improved cell permeability compared to their linear counterparts, make them

attractive scaffolds for drug discovery. This technical guide provides a comprehensive overview

of the current understanding of Cyclo(Tyr-Gly) and its potential therapeutic uses, with a focus

on quantitative data, experimental methodologies, and relevant signaling pathways. While

specific quantitative data for Cyclo(Tyr-Gly) is still emerging, this paper will also draw upon

data from structurally similar cyclic dipeptides to illustrate potential mechanisms and

applications.

Physicochemical Properties and Synthesis
Cyclo(Tyr-Gly), with the chemical formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol

, is a cyclic dipeptide formed from the condensation of tyrosine and glycine residues.

Table 1: Physicochemical Properties of Cyclo(Tyr-Gly)
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Property Value Source

Molecular Formula C₁₁H₁₂N₂O₃ MedchemExpress

Molecular Weight 220.22 MedchemExpress

CAS Number 5845-66-9 MedchemExpress

Appearance White to off-white solid MedchemExpress

Solubility
Soluble in DMSO (31.25

mg/mL with sonication)
MedchemExpress

Synthesis and Characterization
The synthesis of Cyclo(Tyr-Gly) can be achieved through various methods, including solution-

phase and solid-phase peptide synthesis. A general approach involves the coupling of

protected glycine and tyrosine amino acids, followed by deprotection and intramolecular

cyclization.

Experimental Protocol: Synthesis of Cyclo(L-Tyr-Gly)

Materials:

Fmoc-Gly-OH

H-Tyr(tBu)-O-Wang resin

N,N'-Diisopropylcarbodiimide (DIC)

Hydroxybenzotriazole (HOBt)

Piperidine

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)
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Triisopropylsilane (TIS)

HPLC-grade water and acetonitrile

Procedure:

Resin Swelling: Swell H-Tyr(tBu)-O-Wang resin in DMF for 1 hour.

Fmoc-Gly-OH Coupling:

Dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

Add the coupling solution to the resin and shake at room temperature for 2 hours.

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Fmoc Deprotection:

Treat the resin with 20% piperidine in DMF for 20 minutes.

Wash the resin with DMF (5x).

Cleavage and Cyclization:

Treat the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 2 hours to cleave

the dipeptide from the resin and remove the tBu protecting group.

Precipitate the linear peptide in cold diethyl ether.

Dissolve the crude linear peptide in a large volume of DCM containing a base such as

diisopropylethylamine (DIEA) to promote intramolecular cyclization.

Purification:

Purify the crude Cyclo(Tyr-Gly) by reverse-phase HPLC using a C18 column with a

water/acetonitrile gradient containing 0.1% TFA.

Characterization:
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Confirm the identity and purity of the final product by High-Resolution Mass Spectrometry

(HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Potential Therapeutic Applications
Preliminary research suggests that Cyclo(Tyr-Gly) and related cyclic dipeptides may possess

a range of biological activities, including antitumor, neuroprotective, anti-inflammatory, and

antimicrobial properties.

Antitumor Activity
Cyclic dipeptides have been investigated for their potential as anticancer agents. In a study

exploring antitumor components from the marine actinomycete 11014, thirteen cyclic

dipeptides, including Cyclo(Tyr-Gly), were isolated.[3] While the study highlighted the cytotoxic

activity of a related compound, cyclo-(4-hydroxyl-Pro-Phe), against tsFT210 cell lines, specific

quantitative data for Cyclo(Tyr-Gly) was not provided in the available abstract.[3]

Table 2: Antitumor Activity of a Related Cyclic Dipeptide

Compound Cell Line Activity IC₅₀ (µg/mL) Source

Cyclo-(4-

hydroxyl-Pro-

Phe)

tsFT210 Cytotoxic
48.3% inhibition

at 5 µg/mL
[3]

Cyclo(Tyr-Gly) tsFT210 Not Reported Not Available [3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

Cancer cell line of interest (e.g., tsFT210)

Cyclo(Tyr-Gly) dissolved in DMSO

Complete cell culture medium

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/4007158/
https://www.benchchem.com/product/b15588198?utm_src=pdf-body
https://www.benchchem.com/product/b15588198?utm_src=pdf-body
https://www.biocrick.com/Cyclo-Tyr-Gly-BCN2414.html
https://www.benchchem.com/product/b15588198?utm_src=pdf-body
https://www.biocrick.com/Cyclo-Tyr-Gly-BCN2414.html
https://www.biocrick.com/Cyclo-Tyr-Gly-BCN2414.html
https://www.biocrick.com/Cyclo-Tyr-Gly-BCN2414.html
https://www.benchchem.com/product/b15588198?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well microplates

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours.

Compound Treatment: Treat the cells with various concentrations of Cyclo(Tyr-Gly)
(typically from 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate for

at least 2 hours, or until the formazan crystals are fully dissolved.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value.

Neuroprotective Effects
While direct studies on the neuroprotective effects of Cyclo(Tyr-Gly) are limited, research on

the structurally similar cyclic dipeptide, Cyclo(Phe-Tyr), has shown promise in alleviating

ischemic/reperfusion brain injury.[4][5] The proposed mechanism involves the modulation of the

JUNB/JNK/NF-κB and SOX5/PI3K/AKT pathways, leading to reduced inflammation and

apoptosis in microglia.[4] Given the structural similarity, it is plausible that Cyclo(Tyr-Gly) could

exert similar neuroprotective effects.

Signaling Pathway: Potential Neuroprotective Mechanism of Cyclo(Tyr-Gly) based on

Cyclo(Phe-Tyr) studies
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Caption: Potential neuroprotective signaling pathways modulated by Cyclo(Tyr-Gly).

Experimental Protocol: Assessment of Blood-Brain Barrier Permeability (In Vitro)

Materials:

Brain microvascular endothelial cells (e.g., hCMEC/D3)

Astrocyte-conditioned medium

Transwell inserts (e.g., 0.4 µm pore size)

Cyclo(Tyr-Gly)

Lucifer yellow (paracellular marker)

LC-MS/MS system

Procedure:

Cell Culture: Culture brain microvascular endothelial cells on Transwell inserts until a

confluent monolayer is formed, often in the presence of astrocyte-conditioned medium to
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induce barrier properties.

TEER Measurement: Measure the transendothelial electrical resistance (TEER) to confirm

the integrity of the cell monolayer.

Permeability Assay:

Add Cyclo(Tyr-Gly) at a known concentration to the apical (luminal) chamber.

At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral

(abluminal) chamber.

Include a Lucifer yellow control to assess the integrity of the paracellular barrier.

Quantification: Analyze the concentration of Cyclo(Tyr-Gly) in the basolateral samples using

a validated LC-MS/MS method.

Permeability Coefficient Calculation: Calculate the apparent permeability coefficient (Papp)

using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation,

A is the surface area of the membrane, and C₀ is the initial concentration in the apical

chamber.

Anti-Inflammatory Activity
The anti-inflammatory potential of cyclic dipeptides is an area of active investigation. For

instance, Cyclo-Gly-Pro has been shown to attenuate nociceptive behavior and inflammatory

responses in mice.[6] It reduced paw edema and myeloperoxidase (MPO) activity, an indicator

of neutrophil infiltration.[6] While a direct link between Cyclo(Tyr-Gly) and anti-inflammatory

pathways has not been definitively established, the structural similarities suggest it may also

possess such properties.

Experimental Workflow: In Vivo Anti-Inflammatory Assay
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Caption: Workflow for assessing the in vivo anti-inflammatory activity of Cyclo(Tyr-Gly).

Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates

virulence and biofilm formation. Inhibition of QS is a promising strategy to combat bacterial

infections without inducing resistance. Several cyclic dipeptides, such as Cyclo(L-Pro-L-Tyr),

have been shown to act as QS inhibitors.[7] They can interfere with QS signaling systems,
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such as the Las and Rhl systems in Pseudomonas aeruginosa, leading to reduced production

of virulence factors and inhibition of biofilm formation.[8]

Table 3: Anti-Quorum Sensing Activity of a Related Cyclic Dipeptide against P. aeruginosa

Compound Concentration
Biofilm
Inhibition (%)

Reduction in
Pyocyanin
Production (%)

Source

Cyclo(L-Pro-L-

Tyr)
1.8 mM 52 41 [8]

Cyclo(Tyr-Gly) Not Available Not Available Not Available

Experimental Protocol: Quorum Sensing Inhibition Assay (Violacein Production in

Chromobacterium violaceum)

Materials:

Chromobacterium violaceum CV026 (a mutant that does not produce its own acyl-

homoserine lactone (AHL) signal but produces the purple pigment violacein in response to

exogenous short-chain AHLs)

Luria-Bertani (LB) broth and agar

N-hexanoyl-L-homoserine lactone (HHL)

Cyclo(Tyr-Gly)

96-well microplates

Procedure:

Inoculum Preparation: Grow C. violaceum CV026 overnight in LB broth.

Assay Setup:
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In a 96-well plate, add LB broth, a sub-inhibitory concentration of Cyclo(Tyr-Gly) at

various concentrations, and a fixed concentration of HHL (e.g., 1 µM).

Inoculate each well with the overnight culture of C. violaceum CV026.

Include positive (with HHL, without Cyclo(Tyr-Gly)) and negative (without HHL and

Cyclo(Tyr-Gly)) controls.

Incubation: Incubate the plate at 30°C for 24 hours.

Violacein Quantification:

Lyse the cells by adding SDS.

Extract the violacein with n-butanol.

Measure the absorbance of the butanol layer at 585 nm.

Data Analysis: Calculate the percentage of violacein inhibition compared to the positive

control.

Conclusion and Future Directions
Cyclo(Tyr-Gly) represents a promising scaffold for the development of novel therapeutics.

While direct and extensive biological data for this specific cyclic dipeptide is still forthcoming,

the activities of structurally related compounds provide a strong rationale for its further

investigation in the areas of oncology, neuroprotection, inflammation, and infectious diseases.

Future research should focus on obtaining robust quantitative data for Cyclo(Tyr-Gly) in
various in vitro and in vivo models to fully elucidate its therapeutic potential. Furthermore,

studies on its pharmacokinetics, pharmacodynamics, and safety profile will be crucial for its

translation into clinical applications. The detailed experimental protocols and conceptual

frameworks provided in this whitepaper are intended to facilitate and guide these future

research endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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